

A Comprehensive Technical Guide to the Basic Physicochemical Properties of Ceftezole Powder

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Compound of Interest

Compound Name: Ceftezole

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of **Ceftezole** powder. The information is curated for researchers, scientists, and professionals involved in drug development, offering a foundation for formulation, stability studies, and analytical method development.

General Information

Ceftezole is a first-generation cephalosporin antibiotic.^[1] Its antibacterial activity is achieved by inhibiting the synthesis of the bacterial cell wall. **Ceftezole** binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final stages of peptidoglycan synthesis. This interference with the cross-linking of peptidoglycan chains weakens the bacterial cell wall, leading to cell lysis and death.^[1]

Physicochemical Properties

The fundamental physicochemical characteristics of **Ceftezole** powder are summarized in the table below. These properties are critical for understanding the behavior of the drug substance during manufacturing, formulation, and administration.

Property	Value	References
Appearance	White to light yellowish crystalline powder	[2]
Molecular Formula	C ₁₃ H ₁₂ N ₈ O ₄ S ₃	[1]
Molecular Weight	440.48 g/mol	[1]
Melting Point	155°C (with decomposition)	[3]
pKa	2.60 ± 0.50 (Predicted)	[3]
Solubility		
In Water	92 mg/mL (for Ceftezole Sodium)	[3]
In DMSO	88 mg/mL	[3]
In Ethanol	Insoluble	[3]
Crystalline Form	Ceftezole sodium can exist in different crystalline forms (polymorphs), such as monohydrates (Type I and Type II), which can impact its thermal stability.	[4]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **Ceftezole** powder are outlined below. These protocols are based on standard pharmaceutical analysis techniques.

Determination of Melting Point (Capillary Method)

The melting point is a crucial indicator of a compound's purity.

- Principle: A small, finely powdered sample of **Ceftezole** is heated in a capillary tube, and the temperature range over which the substance melts is observed.

- Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes, thermometer.
- Procedure:
 - A small amount of finely powdered **Ceftezole** is packed into a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
 - The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range. For pure substances, this range is typically narrow.

Determination of Solubility (Shake-Flask Method)

Solubility data is vital for developing parenteral and other dosage forms.

- Principle: An excess amount of **Ceftezole** powder is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined.
- Apparatus: Constant temperature shaker bath, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.
- Procedure:
 - An excess amount of **Ceftezole** powder is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
 - The flask is placed in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) and agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - The resulting suspension is centrifuged to separate the undissolved solid.

- An aliquot of the clear supernatant is carefully removed and diluted appropriately.
- The concentration of **Ceftezole** in the diluted solution is quantified using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

Determination of pKa (UV-Vis Spectrophotometry)

The acid dissociation constant (pKa) is essential for predicting the ionization state of a drug at different physiological pH values, which influences its absorption and distribution.

- Principle: The UV-Vis absorption spectrum of an ionizable compound changes as a function of pH. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.
- Apparatus: UV-Vis spectrophotometer, pH meter, quartz cuvettes, a series of buffer solutions with known pH values.
- Procedure:
 - A stock solution of **Ceftezole** is prepared in a suitable solvent (e.g., water or a co-solvent if necessary).
 - A series of buffer solutions covering a pH range that brackets the expected pKa of **Ceftezole** are prepared.
 - Aliquots of the **Ceftezole** stock solution are added to each buffer solution to a constant final concentration.
 - The UV-Vis spectrum of each solution is recorded.
 - The absorbance at a wavelength where the protonated and deprotonated forms of **Ceftezole** have different absorptivities is plotted against the pH.
 - The pKa can be determined from the inflection point of the resulting sigmoidal curve or by using the Henderson-Hasselbalch equation.

Stability Testing

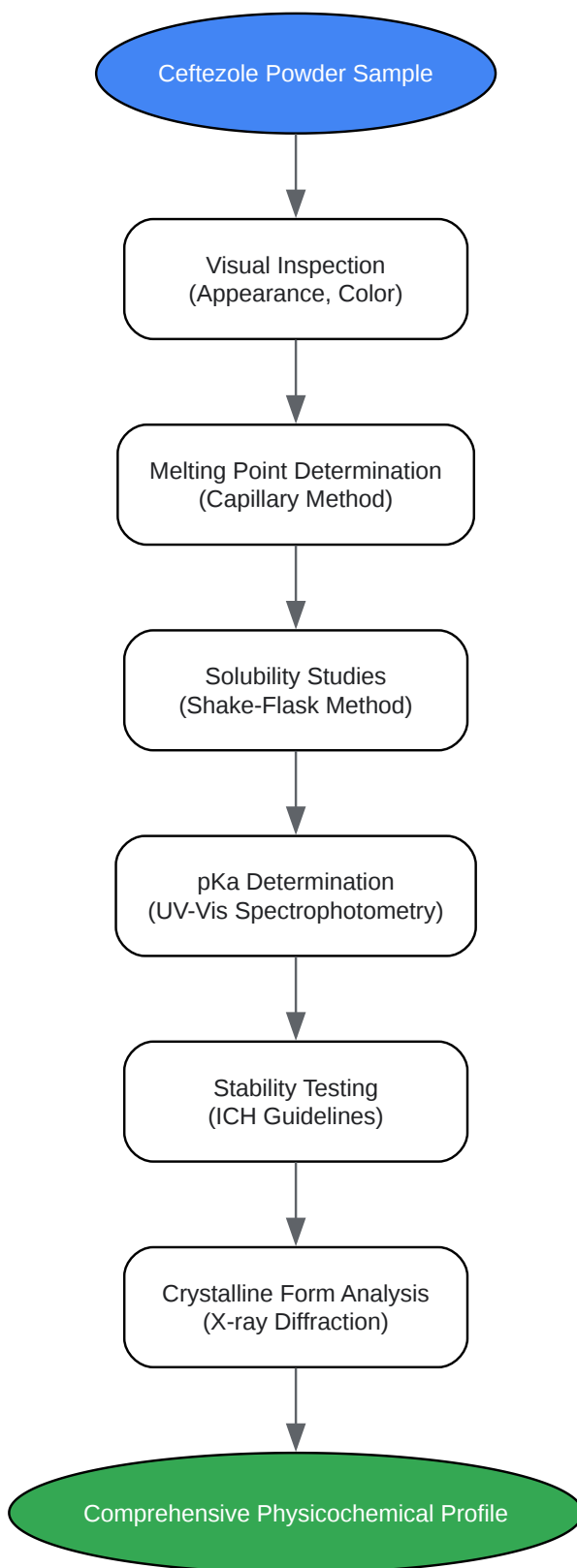
Stability studies are conducted to determine the shelf-life and appropriate storage conditions for the drug substance.

- Principle: **Ceftezole** powder is subjected to various environmental conditions (temperature, humidity, and light) over a specified period. The physical and chemical properties of the drug are monitored at predetermined time points.
- Guidelines: The stability testing should be performed in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Procedure (Long-term and Accelerated Stability):
 - Samples of **Ceftezole** powder are stored in containers that simulate the proposed packaging for storage and distribution.
 - Long-term testing: Samples are stored at $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$ or $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $65\% \text{ RH} \pm 5\% \text{ RH}$ for a minimum of 12 months.
 - Accelerated testing: Samples are stored at $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$ for a minimum of 6 months.
 - At specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months), samples are withdrawn and analyzed for appearance, assay, degradation products, and other relevant physicochemical properties.

Visualizations

Ceftezole's Mechanism of Action

The following diagram illustrates the mechanism by which **Ceftezole** exerts its antibacterial effect.



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